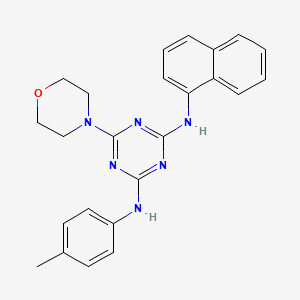

6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

4-N-(4-methylphenyl)-6-morpholin-4-yl-2-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O/c1-17-9-11-19(12-10-17)25-22-27-23(29-24(28-22)30-13-15-31-16-14-30)26-21-8-4-6-18-5-2-3-7-20(18)21/h2-12H,13-16H2,1H3,(H2,25,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWBQVGWLIYVRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process:

-

Formation of the Triazine Core: : The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines. This step often requires controlled conditions, including specific temperatures and solvents, to ensure the correct formation of the triazine ring.

-

Introduction of Substituents: : The morpholino, naphthalenyl, and p-tolyl groups are introduced through nucleophilic substitution reactions. Each substituent is added sequentially, often requiring different reaction conditions such as varying temperatures, solvents, and catalysts to achieve the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile. This is often facilitated by the presence of a suitable leaving group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a triazine derivative with additional oxygen-containing functional groups, while reduction could result in a simpler triazine structure with fewer substituents.

Scientific Research Applications

6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: Explored for its therapeutic potential in treating various diseases. Its structural features allow it to interact with specific molecular targets in the body.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites on these targets, either inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the triazine core significantly influence molecular weight, polarity, and intermolecular interactions. Key analogs include:

Table 1: Substituent and Molecular Weight Comparison

Key Observations :

- The p-tolyl group (common in all analogs) provides steric bulk and moderate electron-donating effects, contrasting with the strong electron-withdrawing trifluoromethyl group in .

- Morpholino vs. Chloro: Morpholino substitution (as in the target compound) improves solubility compared to chloro derivatives (e.g., ), which may exhibit higher reactivity in cross-coupling reactions .

Crystallographic and Hydrogen-Bonding Patterns

highlights that triazine derivatives form hydrogen-bonded networks. For example, 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine forms 1D chains via N–H···N interactions . The target compound’s naphthalen-1-yl group may disrupt such networks, leading to altered crystal packing and solubility compared to smaller aromatic substituents (e.g., methoxyphenyl in ) .

Biological Activity

The compound 6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a member of the triazine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine core substituted with a morpholino group, naphthalene moiety, and a p-tolyl group. Its structure can be represented as follows:

This indicates the presence of multiple functional groups that may contribute to its biological activity.

Anticancer Potential

Research has indicated that compounds similar to 6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine exhibit significant anticancer properties. A study involving related triazine compounds demonstrated their ability to reduce the frequency of azoxymethane (AOM)-induced colonic aberrant crypt foci (ACF) in rats. This suggests that these compounds may modulate cellular pathways involved in cancer proliferation and apoptosis .

- Apoptosis Induction : The compound's structure allows it to interact with cellular pathways that regulate apoptosis. For example, studies have shown that similar triazines can influence the expression of biomarkers related to cell proliferation and apoptosis .

- Cell Cycle Regulation : Compounds in this class may affect cell cycle progression by inhibiting specific kinases or pathways that promote cell division.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to increased ROS levels that trigger apoptosis .

Table 1: Summary of Biological Activities

Case Study 1: Colorectal Cancer Model

In a controlled study, male F344 rats were administered AOM to induce colorectal cancer. Following this, they were fed a diet containing 200 ppm of the test compound for five weeks. The results indicated a marked decrease in ACF frequency compared to control groups, suggesting a protective effect against carcinogenesis .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of 6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine with various biological targets. These studies revealed promising interactions with proteins involved in cancer progression and survival pathways .

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|

| Protein Kinase A | -8.5 | Strong interaction observed |

| Bcl-2 Protein | -7.8 | Potential for apoptosis modulation |

| Topoisomerase I | -9.0 | Inhibition of DNA replication |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions on 6-chloro-1,3,5-triazine precursors. Microwave-assisted synthesis (80–120°C, 30–60 min) significantly improves yield (up to 63%) compared to conventional heating by reducing side reactions . Optimization involves varying solvent polarity (e.g., DMF, THF), stoichiometry of morpholine and p-toluidine derivatives, and reaction time. Design of Experiments (DoE) with factorial design (e.g., 2³ factorial matrix) can systematically identify optimal conditions .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this triazine derivative?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ 3.25 ppm for morpholine protons, aromatic protons at δ 7.14–8.10 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C–N triazine bonds ~1.33 Å) and dihedral angles between naphthyl and p-tolyl groups .

- IR spectroscopy : Identifies N–H stretching (~3239 cm⁻¹) and triazine ring vibrations (~1328 cm⁻¹) .

Q. How is the antiproliferative activity of this compound evaluated in preliminary biological assays?

- Methodological Answer : Standard protocols involve:

- Cell viability assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HCT-116) with IC₅₀ calculations.

- Control experiments : Compare with reference drugs (e.g., doxorubicin) and assess selectivity using non-cancerous cell lines (e.g., HEK-293).

- Dose-response curves : Use nonlinear regression models to quantify potency .

Advanced Research Questions

Q. How can 3D-QSAR modeling improve the design of analogs with enhanced biological activity?

- Methodological Answer :

Data preparation : Compile IC₅₀ values and structural descriptors (e.g., steric, electrostatic fields) for a congeneric series.

Model building : Use partial least squares (PLS) regression with cross-validation (e.g., leave-one-out) to correlate molecular fields with activity.

Contour map analysis : Identify regions where bulky substituents (e.g., naphthyl groups) enhance binding affinity .

Q. What computational strategies are effective for predicting reaction pathways and intermediates during synthesis?

- Methodological Answer :

- Quantum chemical calculations : Employ density functional theory (DFT) at the B3LYP/6-31G* level to map energy profiles for nucleophilic substitution steps.

- Transition state analysis : Locate saddle points to identify rate-limiting steps.

- Reaction path sampling : Combine with experimental data (e.g., HPLC monitoring) to validate intermediates .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- Methodological Answer :

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain polymorphism.

- Comparative studies : Overlay crystal structures of analogs (e.g., 6-chloro vs. 6-morpholino derivatives) to assess torsional flexibility of the naphthyl group .

Q. What statistical methods address variability in biological assay data for this compound?

- Methodological Answer :

- ANOVA : Test inter-assay reproducibility (e.g., p < 0.05 threshold).

- Bland-Altman plots : Visualize agreement between replicate experiments.

- Robust regression : Mitigate outlier effects in dose-response modeling .

Q. Which purification techniques maximize yield while minimizing impurities in large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.